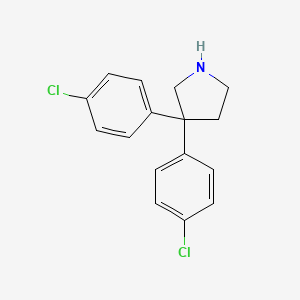

3,3-Bis(4-chlorophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Bis(4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C16H15Cl2N. It features a pyrrolidine ring substituted with two 4-chlorophenyl groups at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives

Scientific Research Applications

3,3-Bis(4-chlorophenyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.

Pyrrolidinone: A lactam derivative of pyrrolidine, known for its diverse biological activities.

4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group, which exhibit various pharmacological properties

Uniqueness: 3,3-Bis(4-chlorophenyl)pyrrolidine is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug discovery and material science .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-bis(4-chlorophenyl)pyrrolidine, and how do reaction conditions influence yield?

- The compound can be synthesized via multicomponent reactions (MCRs), such as the Ugi reaction, which combines amines, carbonyl compounds, isocyanides, and carboxylic acids. For example, structurally analogous pyrrolidine derivatives have been synthesized using Ugi reactions with yields up to 54% under optimized conditions (e.g., room temperature, inert atmosphere) . Adjusting solvent polarity (e.g., dichloromethane vs. methanol) and stoichiometry of reactants can improve regioselectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Use a combination of ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring and chlorophenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays). Melting point analysis (e.g., 160–161°C for analogous compounds) provides additional validation .

Q. What safety protocols are critical during handling?

- Wear nitrile gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl). Store the compound under inert gas (argon/nitrogen) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotational isomers or residual solvents. Use variable-temperature NMR to identify dynamic processes or employ 2D-COSY/HSQC to assign overlapping signals. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

- Stability assays (e.g., pH 7.4 buffer at 37°C) may reveal hydrolysis of the pyrrolidine ring. To enhance stability, consider formulating the compound with cyclodextrins or lipid nanoparticles. Monitor degradation via LC-MS and identify byproducts for structural modification .

Q. How do steric and electronic effects of 4-chlorophenyl substituents influence reactivity in cross-coupling reactions?

- The electron-withdrawing chloro groups reduce electron density on the pyrrolidine nitrogen, limiting its nucleophilicity in alkylation reactions. Steric hindrance from the bis-aryl groups may necessitate bulky ligands (e.g., XPhos) in palladium-catalyzed couplings. Compare reaction rates with mono-substituted analogs to quantify steric effects .

Properties

CAS No. |

917899-23-1 |

|---|---|

Molecular Formula |

C16H15Cl2N |

Molecular Weight |

292.2 g/mol |

IUPAC Name |

3,3-bis(4-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C16H15Cl2N/c17-14-5-1-12(2-6-14)16(9-10-19-11-16)13-3-7-15(18)8-4-13/h1-8,19H,9-11H2 |

InChI Key |

YXJNBCYBNFMRAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.